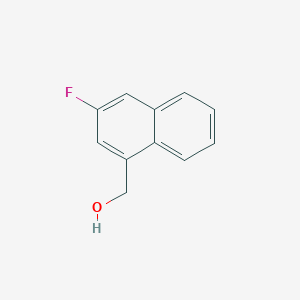
(3-Fluoronaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoronaphthalen-1-yl)methanol typically involves the reduction of 3-fluoro-1-naphthoic acid. One common method includes the following steps :
Formation of the Intermediate: 3-fluoro-1-naphthoic acid is reacted with N,N-diisopropylethylamine and isobutyl chloroformate in tetrahydrofuran (THF) at -10°C.
Reduction: The intermediate is then reduced using sodium borohydride in THF and water at room temperature.
Acidification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluoronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form (3-Fluoronaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The hydroxyl group can be reduced to form (3-Fluoronaphthalen-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: (3-Fluoronaphthalen-1-yl)methanal.
Reduction: (3-Fluoronaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology and Medicine:
Mecanismo De Acción
similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to more potent biological effects .
Comparación Con Compuestos Similares
- (4-Fluoronaphthalen-1-yl)methanol
- (3-Fluoronaphthalen-2-yl)methanol
- (3-Chloro-4-fluoronaphthalen-1-yl)methanol
Comparison: (3-Fluoronaphthalen-1-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Propiedades
Fórmula molecular |
C11H9FO |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
(3-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7H2 |
Clave InChI |
PEXABIPMWAFZBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


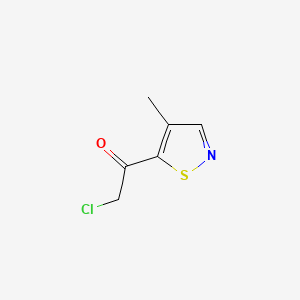

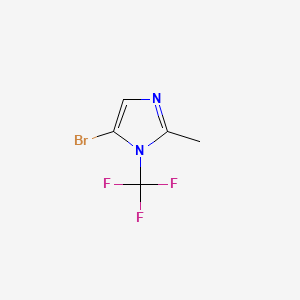

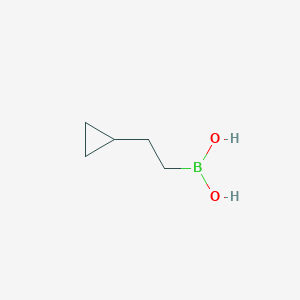
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
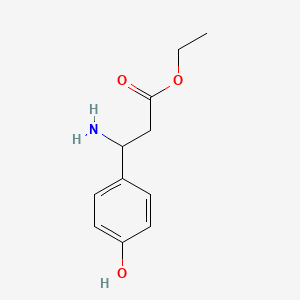


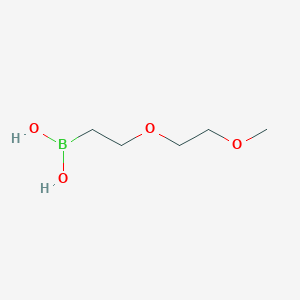

![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
